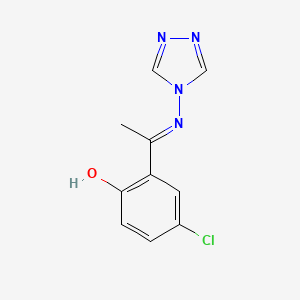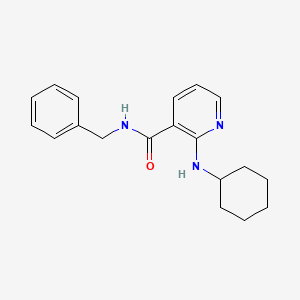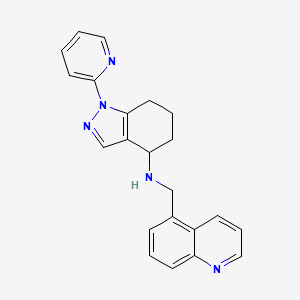
4-chloro-2-(N-4H-1,2,4-triazol-4-ylethanimidoyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(N-4H-1,2,4-triazol-4-ylethanimidoyl)phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTPI and has been found to have a wide range of biochemical and physiological effects. In
科学研究应用
CTPI has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential anticancer activity. CTPI has been used in the development of new drugs and has been found to be effective in the treatment of various diseases.
作用机制
The mechanism of action of CTPI is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. CTPI has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
CTPI has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. CTPI has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial and anticancer properties.
实验室实验的优点和局限性
One advantage of using CTPI in lab experiments is its high purity. The synthesis method yields a product with high purity, which makes it suitable for use in various experiments. However, one limitation of using CTPI is its potential toxicity. CTPI has been found to be toxic to certain cells, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of CTPI. One area of research is the development of new drugs based on CTPI. CTPI has been found to have potential anticancer activity, and further research may lead to the development of new cancer treatments. Another area of research is the study of CTPI's mechanism of action. Further research may lead to a better understanding of how CTPI works and may help to identify new targets for drug development. Finally, the study of CTPI's potential toxicity is also an important area of research. Further research may help to identify the potential risks associated with the use of CTPI in various experiments.
合成方法
The synthesis of CTPI involves the reaction of 4-chloro-2-nitrophenol with triazole followed by reduction with hydrazine hydrate. The final product is obtained by reacting the intermediate with ethyl chloroformate. This method has been found to be efficient and yields high purity products.
属性
IUPAC Name |
4-chloro-2-[(E)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-7(14-15-5-12-13-6-15)9-4-8(11)2-3-10(9)16/h2-6,16H,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVBYDPNVHKPNU-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C=NN=C1)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C=NN=C1)/C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)

![2-(2-chloro-5-iodophenyl)-5-[(5-iodo-2-furyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B6082292.png)

![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B6082298.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(4-fluorobenzyl)morpholine](/img/structure/B6082305.png)
![6-[(1-methyl-4-piperidinyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6082314.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)
![cyclohexyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6082329.png)
![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B6082332.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6082334.png)
![ethyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6082341.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-methyl-1H-imidazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082345.png)